Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate
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Overview
Description
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, is a versatile compound widely used in organic synthesisThis compound has gained significant attention due to its high reactivity and broad applicability in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate typically involves the reaction of dimesityl sulfide with trifluoromethyl iodide in the presence of a silver salt. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reagents. The general reaction scheme is as follows:
Dimesityl sulfide+Trifluoromethyl iodide+Silver salt→Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Trifluoromethylation: It is primarily used for the trifluoromethylation of alkyl and aryl halides.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is introduced into the substrate.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts and photoredox catalysts. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high functional group tolerance and yield .
Major Products Formed
The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exerts its effects involves the generation of a highly reactive trifluoromethyl cationThe molecular targets and pathways involved include the activation of alkyl and aryl halides, leading to the formation of trifluoromethylated products .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one
- Trimethyl(trifluoromethyl)silane
- S-(Trifluoromethyl)thianthrenium triflate
Uniqueness
Compared to these similar compounds, dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its high reactivity and broad substrate scope. It offers excellent functional group tolerance and can be used under mild reaction conditions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYTWACXJNSBRL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895006-01-5 |
Source
|
Record name | Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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